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molecular formula C10H8S B8124020 6-Vinylbenzo[b]thiophene

6-Vinylbenzo[b]thiophene

Cat. No. B8124020
M. Wt: 160.24 g/mol
InChI Key: XDGMXAWMKSGDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09394273B2

Procedure details

A mixture of 6-bromobenzo[b]thiophene (217 mg, 1.02 mmol), potassium vinyltrifluoroborate (137 mg, 1.02 mmol), Cs2CO3 (983 mg, 3.02 mmol), Ph3P (17 mg, 0.066 mmol) and PdCl2 (5 mg, 0.028 mol) in THF (1.8 mL)/H2O (0.2 mL) was heated at 85° C. After overhight stirring, H2O (5 mL) and saturated NH4Cl solution (50 mL) were added and the resulting mixture was extracted with CH2Cl2 (3×25 mL). The combined organic solution was dried (Na2SO4), filtered and evaporated. Purification by flash chromatography (ethyl acetate/hexanes) gave the title compound (67 mg, 41%).
Quantity
217 mg
Type
reactant
Reaction Step One
Quantity
137 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
983 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mg
Type
reactant
Reaction Step One
Name
Quantity
1.8 mL
Type
solvent
Reaction Step One
Name
PdCl2
Quantity
5 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.2 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:10]=1.[CH:11]([B-](F)(F)F)=[CH2:12].[K+].C([O-])([O-])=O.[Cs+].[Cs+].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.[NH4+].[Cl-]>C1COCC1.Cl[Pd]Cl.O>[CH:11]([C:2]1[CH:3]=[CH:4][C:5]2[CH:9]=[CH:8][S:7][C:6]=2[CH:10]=1)=[CH2:12] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
217 mg
Type
reactant
Smiles
BrC=1C=CC2=C(SC=C2)C1
Name
Quantity
137 mg
Type
reactant
Smiles
C(=C)[B-](F)(F)F.[K+]
Name
Cs2CO3
Quantity
983 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
17 mg
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.8 mL
Type
solvent
Smiles
C1CCOC1
Name
PdCl2
Quantity
5 mg
Type
catalyst
Smiles
Cl[Pd]Cl
Name
Quantity
0.2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted with CH2Cl2 (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(=C)C=1C=CC2=C(SC=C2)C1
Measurements
Type Value Analysis
AMOUNT: MASS 67 mg
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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